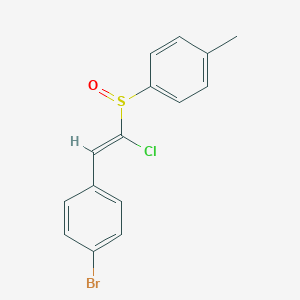![molecular formula C20H15N3O2 B342570 2-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B342570.png)
2-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide is an organic compound that belongs to the class of benzooxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzooxazole ring fused with a pyridine and phenyl group, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzooxazole ring: This can be achieved through the cyclization of o-aminophenol with a carboxylic acid derivative.
Introduction of the pyridine ring: This step might involve the coupling of the benzooxazole intermediate with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Acetamide formation: The final step could involve the acylation of the intermediate with an acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylbenzooxazole: Lacks the pyridine ring, making it less versatile in biological applications.
N-(2-pyridin-4-yl-benzooxazol-5-yl)-acetamide: Lacks the phenyl group, which might affect its binding affinity and biological activity.
Uniqueness
2-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H15N3O2 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
2-phenyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide |
InChI |
InChI=1S/C20H15N3O2/c24-19(12-14-4-2-1-3-5-14)22-16-6-7-18-17(13-16)23-20(25-18)15-8-10-21-11-9-15/h1-11,13H,12H2,(H,22,24) |
Clé InChI |
XNEOKQUWPKJAPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Fluoromethyl)sulfinyl]-4-methylbenzene](/img/structure/B342493.png)

![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-3-yl)-5-fluoro-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B342497.png)
![[5-fluoro-3-(9-methyl-5H-chromeno[4,3-b]pyridin-3-yl)-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B342498.png)
![[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-fluoro-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B342500.png)
![7-(4-chlorophenyl)-2-fluoro-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B342502.png)
![2-fluoro-7-(4-methylphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B342503.png)
![2-fluoro-7-phenyl-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B342504.png)
![6-[2-(2-chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B342507.png)
![1-(4-Chlorophenyl)-2-[(3-methyl-2-quinoxalinyl)oxy]ethanone](/img/structure/B342508.png)
![4-ethyl-6-{[3-hydroxy-3-(9-methyl-5H-chromeno[4,3-b]pyridin-3-yl)-2,3-dihydro-1-benzofuran-2-yl]carbonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B342510.png)
![6-{[5-chloro-3-(5H-chromeno[4,3-b]pyridin-3-yl)-1-benzofuran-2-yl]carbonyl}-4-ethyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B342513.png)
![6-[5-chloro-3-(9-chloro-5H-chromeno[4,3-b]pyridin-3-yl)-1-benzofuran-2-carbonyl]-4-methyl-1,4-benzoxazin-3-one](/img/structure/B342514.png)
